molecular formula C20H14Cl3NOS B2919245 2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide CAS No. 338398-85-9

2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide

Cat. No.: B2919245
CAS No.: 338398-85-9
M. Wt: 422.75
InChI Key: IOZOYFCVISSLRV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple chlorine atoms and a sulfanylmethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-[(4-chlorophenyl)sulfanylmethyl]aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

Scientific Research Applications

2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide
  • N-(4-bromophenyl)-2-chloroacetamide

Uniqueness

2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide is unique due to the presence of both chlorine atoms and a sulfanylmethyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3NOS/c21-14-3-8-17(9-4-14)26-12-13-1-6-16(7-2-13)24-20(25)18-10-5-15(22)11-19(18)23/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZOYFCVISSLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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